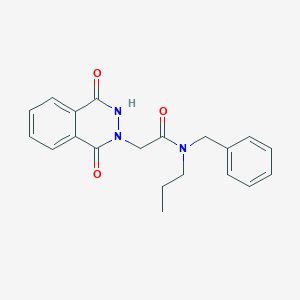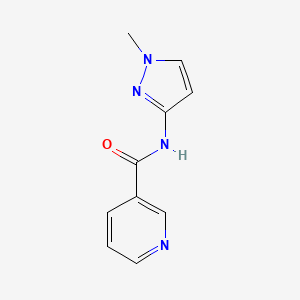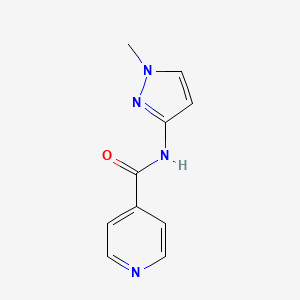![molecular formula C25H26N2O3 B7538435 N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide, also known as DDAO-Me, is a fluorescent dye that has been widely used in scientific research. It is a derivative of benzamide and has a molecular weight of 510.65 g/mol. DDAO-Me can be used for various applications, including biochemical and physiological studies, imaging, and detection of biomolecules.
作用機序
The mechanism of action of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The fluorescence emission of this compound is dependent on the local environment of the molecule it is bound to. Therefore, this compound can be used to study the conformational changes, interactions, and dynamics of biomolecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered safe for use in laboratory experiments.
実験室実験の利点と制限
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. It is also stable and can be used in a wide range of experimental conditions. However, one limitation of this compound is that it requires a specialized instrument, such as a fluorescence microscope, for visualization and detection.
将来の方向性
There are several future directions for the use of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide in scientific research. One direction is the development of new derivatives of this compound that can be used for specific applications. Another direction is the use of this compound in the development of biosensors for the detection of biomolecules in living organisms. Additionally, this compound can be used in the development of new imaging techniques for the visualization of biomolecules in cells and tissues.
Conclusion:
This compound is a valuable tool for scientific research. Its ability to label and detect biomolecules has made it an essential fluorescent probe in the field of biochemistry. Further research and development of this compound and its derivatives will continue to expand its use in scientific research.
合成法
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 2,6-dimethylaniline with ethyl chloroformate, which results in the formation of N-(2,6-dimethylphenyl) carbamate. This intermediate is then reacted with 2-oxoethylamine hydrochloride to form N-[2-(2,6-dimethylanilino)-2-oxoethyl] carbamate. The final step involves the reaction of N-[2-(2,6-dimethylanilino)-2-oxoethyl] carbamate with N-methyl-2-(phenoxymethyl) benzamide to form this compound.
科学的研究の応用
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide has been used in various scientific research applications. One of the most common applications is in the field of biochemistry, where it is used as a fluorescent probe to study the structure and function of biomolecules. This compound can be used to label proteins, nucleic acids, and other biomolecules, which allows for their visualization and detection.
特性
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18-10-9-11-19(2)24(18)26-23(28)16-27(3)25(29)22-15-8-7-12-20(22)17-30-21-13-5-4-6-14-21/h4-15H,16-17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYUFAFEAPYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)C2=CC=CC=C2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)




